molecular formula C8H4BrF3N2 B11849897 3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]- CAS No. 95911-64-1

3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-

Cat. No.: B11849897
CAS No.: 95911-64-1
M. Wt: 265.03 g/mol
InChI Key: OWUXQKYUGTZWKE-UHFFFAOYSA-N
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Description

3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring. Diazirines are a class of photo-reactive compounds that are widely used in photochemistry and photobiology due to their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light. This compound is particularly notable for its application in photoaffinity labeling, a technique used to study molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Diazirine Formation: The diazirine ring is formed by reacting the intermediate with a diazirine precursor, such as diazomethane (CH2N2), under controlled conditions to ensure the formation of the three-membered ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine undergoes various chemical reactions, including:

    Photolysis: Upon exposure to ultraviolet light, the diazirine ring cleaves to form a highly reactive carbene intermediate.

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to photolysis and substitution.

Common Reagents and Conditions

    Photolysis: Ultraviolet light (typically around 350 nm) is used to induce the formation of the carbene intermediate.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used to replace the bromine atom.

    Oxidation/Reduction: Reagents like potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction can be employed.

Major Products Formed

    Photolysis: The primary product is the carbene intermediate, which can further react with nearby molecules.

    Substitution: The major products are the substituted derivatives of the original compound.

    Oxidation/Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine has a wide range of applications in scientific research:

    Chemistry: Used in the study of reaction mechanisms and the synthesis of complex molecules.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions and identify binding sites.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in identifying drug targets.

    Industry: Utilized in the development of advanced materials and photoreactive coatings.

Mechanism of Action

The primary mechanism of action of 3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine involves the formation of a carbene intermediate upon exposure to ultraviolet light. This highly reactive species can insert into C-H, N-H, and O-H bonds, allowing it to form covalent bonds with nearby molecules. This property makes it particularly useful in photoaffinity labeling, where it can covalently attach to target proteins or other biomolecules, enabling their identification and study.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-3-(4-fluorophenyl)-3H-diazirine
  • 3-bromo-3-(4-methylphenyl)-3H-diazirine
  • 3-bromo-3-(4-chlorophenyl)-3H-diazirine

Uniqueness

3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it particularly effective in photochemical applications compared to its analogs with different substituents.

Properties

CAS No.

95911-64-1

Molecular Formula

C8H4BrF3N2

Molecular Weight

265.03 g/mol

IUPAC Name

3-bromo-3-[4-(trifluoromethyl)phenyl]diazirine

InChI

InChI=1S/C8H4BrF3N2/c9-7(13-14-7)5-1-3-6(4-2-5)8(10,11)12/h1-4H

InChI Key

OWUXQKYUGTZWKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(N=N2)Br)C(F)(F)F

Origin of Product

United States

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